5-(Oct-1-en-1-yl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Oct-1-en-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furanones Furanones are known for their diverse biological activities and are often found in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oct-1-en-1-yl)furan-2(5H)-one can be achieved through various organic synthesis methods. One common approach involves the reaction of furan-2(5H)-one with an octenyl halide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Oct-1-en-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuran ring.
Substitution: The octenyl side chain can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furanones.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Could be used in the production of fragrances, flavors, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Oct-1-en-1-yl)furan-2(5H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furanone ring and octenyl side chain could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Hexylfuran-2(5H)-one: Similar structure with a hexyl side chain.
5-Decylfuran-2(5H)-one: Similar structure with a decyl side chain.
5-(Oct-1-en-1-yl)furan-2(3H)-one: Isomer with a different position of the double bond.
Uniqueness
5-(Oct-1-en-1-yl)furan-2(5H)-one is unique due to its specific side chain length and position of the double bond, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
101125-55-7 |
---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-oct-1-enyl-2H-furan-5-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h7-11H,2-6H2,1H3 |
InChI Key |
LWZNCRGBRFVFLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CC1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.